N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide
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Overview
Description
N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide is an organic compound with a complex structure that includes a cyanomethyl group, a cyclopentylsulfanyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide typically involves multi-step organic reactions One common method includes the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with cyclopentylthiol to introduce the cyclopentylsulfanyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenylacetamide moiety.
Scientific Research Applications
N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrile group may interact with nucleophilic sites on proteins, leading to changes in protein function. The cyclopentylsulfanyl group can also modulate the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-phenylacetamide: Lacks the cyclopentylsulfanyl group, resulting in different chemical properties.
2-(cyclopentylsulfanyl)-N-phenylacetamide:
N-(cyanomethyl)-2-(methylsulfanyl)-N-phenylacetamide: Contains a methylsulfanyl group instead of a cyclopentylsulfanyl group, leading to differences in steric and electronic effects.
Uniqueness
N-(cyanomethyl)-2-(cyclopentylsulfanyl)-N-phenylacetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the cyanomethyl and cyclopentylsulfanyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclopentylsulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-10-11-17(13-6-2-1-3-7-13)15(18)12-19-14-8-4-5-9-14/h1-3,6-7,14H,4-5,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXDJCDSQQFNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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